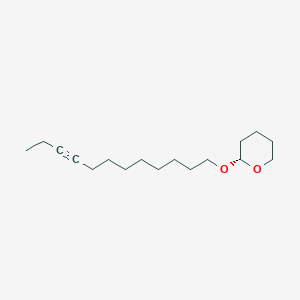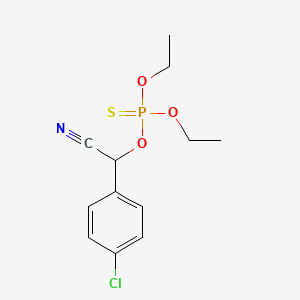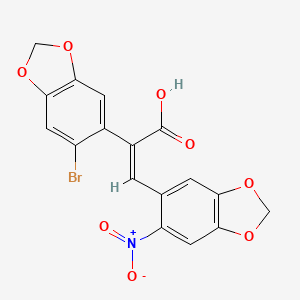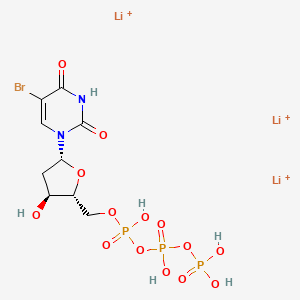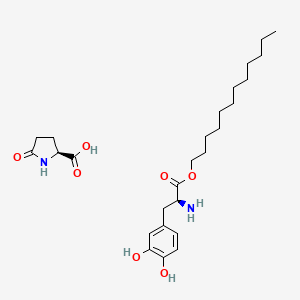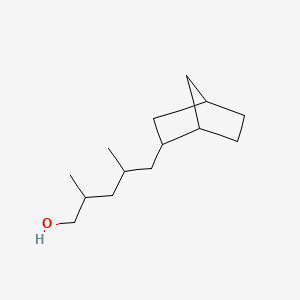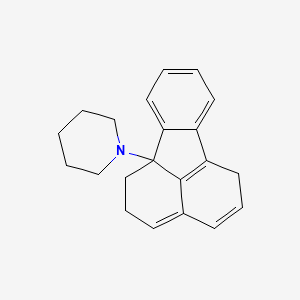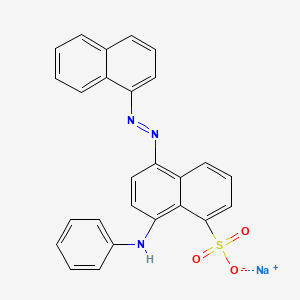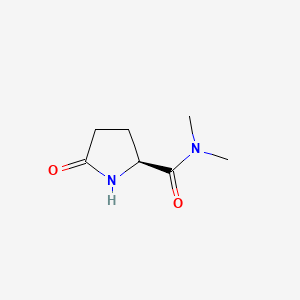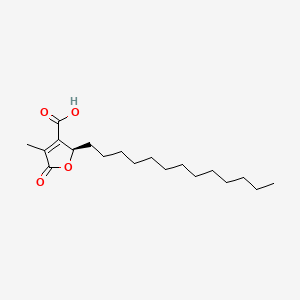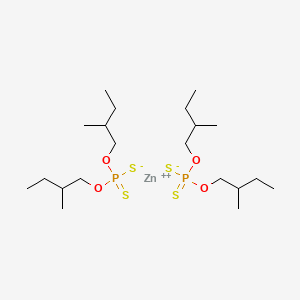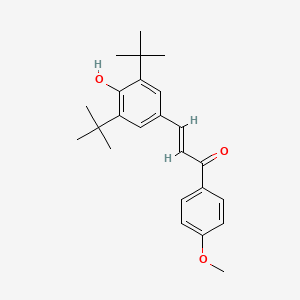
Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its azo group, which is responsible for its distinctive color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate typically involves the diazotization of 2-hydroxy-3,5-dinitroaniline followed by coupling with 7-hydroxy-1-naphthylamine. The final step involves the carbamation of the resulting azo compound with methyl chloroformate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate has several applications in scientific research:
Chemistry: Used as a dye or pigment due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems or as a diagnostic agent.
Industry: Used in the manufacturing of colored materials, including textiles and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular components, leading to staining or other effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthyl)carbamate
- Methyl (7-hydroxy-8-((2-hydroxy-3-nitrophenyl)azo)-1-naphthyl)carbamate
Uniqueness
Methyl (7-hydroxy-8-((2-hydroxy-3,5-dinitrophenyl)azo)-1-naphthyl)carbamate is unique due to the presence of two nitro groups on the phenyl ring, which significantly affects its electronic properties and reactivity compared to similar compounds with fewer nitro groups.
Propriétés
Numéro CAS |
94231-85-3 |
|---|---|
Formule moléculaire |
C18H13N5O8 |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
methyl N-[7-hydroxy-8-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C18H13N5O8/c1-31-18(26)19-11-4-2-3-9-5-6-14(24)16(15(9)11)21-20-12-7-10(22(27)28)8-13(17(12)25)23(29)30/h2-8,24-25H,1H3,(H,19,26) |
Clé InChI |
LYBKPNSXXPPSEH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


